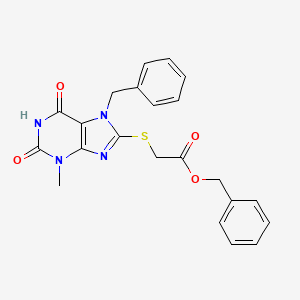
Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a purine core with multiple functional groups that contribute to its biological activity. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₆H₁₈N₄O₃S
- CAS Number : 333420-16-9
- IUPAC Name : Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfany}acetate
This compound primarily acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and immune function. Inhibition of DPP-IV has therapeutic implications for managing type 2 diabetes and other metabolic disorders.
Table 1: Inhibition Profile of this compound
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | 0.5 | |
| Other DPP family members | >10 |
Biological Activity
Research indicates that this compound exhibits various biological activities beyond enzyme inhibition:
- Antioxidant Activity : Studies have shown that it possesses significant antioxidant properties, which can mitigate oxidative stress in cellular systems.
- Antimicrobial Effects : Preliminary investigations suggest that the compound may demonstrate antimicrobial activity against certain bacterial strains.
- Cytotoxicity in Cancer Cells : In vitro studies have indicated that this compound can induce cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: DPP-IV Inhibition and Diabetes Management
In a study published in Journal of Medicinal Chemistry, researchers demonstrated that compounds similar to this compound effectively inhibited DPP-IV activity in diabetic animal models. The results indicated a reduction in blood glucose levels and improvements in insulin sensitivity.
Case Study 2: Antioxidant Properties
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). The findings revealed that it significantly scavenged free radicals, reinforcing its potential as a therapeutic agent against oxidative stress-related diseases.
Properties
IUPAC Name |
benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-25-19-18(20(28)24-21(25)29)26(12-15-8-4-2-5-9-15)22(23-19)31-14-17(27)30-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBYDLSOQQBQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














